molecular formula C14H11IO4 B565952 3-Iodothyroacetic acid CAS No. 60578-17-8

3-Iodothyroacetic acid

Katalognummer: B565952
CAS-Nummer: 60578-17-8
Molekulargewicht: 370.142
InChI-Schlüssel: JDBDXSUPAYTFGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodothyroacetic acid (TA1) is an endogenous metabolite derived from thyroid hormone, positioning it as a key compound for investigating non-genomic signaling pathways and the intricate interplay between endocrine function and central nervous system activity. Its primary research value lies in its potent, histamine-dependent neuromodulatory and behavioral effects. Studies have demonstrated that at low microgram-per-kilogram doses, TA1 induces itch and sensitizes animals to noxious heat stimuli, effects that are abolished in histamine-deficient mice and by pre-treatment with histamine H1 receptor antagonists . Further reinforcing its central role, TA1 exhibits significant neuroactive properties, including reducing the hypnotic effect of ethanol to promote wakefulness and producing potent antidepressant-like effects in rodent behavioral tests, which are also mediated through brain histamine systems . Unlike its metabolic precursor 3-iodothyronamine (T1AM), TA1 does not induce hypothermia or bradycardia, highlighting a distinct pharmacological profile and suggesting that the oxidative deamination to TA1 may represent a key deactivation pathway for certain T1AM effects . This makes TA1 an essential tool for dissecting the complex signaling network connecting thyroid hormone metabolites with histaminergic neurotransmission. Research applications for TA1 are extensive, spanning neuroscientific studies on itch and pain sensitization , investigations into mood, arousal, and sleep-wake cycles , and explorations of thyroid hormone metabolism and the biological activity of its downstream derivatives . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-[4-(4-hydroxyphenoxy)-3-iodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO4/c15-12-7-9(8-14(17)18)1-6-13(12)19-11-4-2-10(16)3-5-11/h1-7,16H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDXSUPAYTFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Oxidation of 3-Iodothyronamine (T1AM)

The most widely reported chemical synthesis of TA1 involves the oxidation of 3-iodothyronamine (T1AM), a thyroid hormone derivative. Wood et al. (2009) developed a protocol where T1AM is subjected to oxidative deamination using amine oxidases or chemical oxidizing agents. The reaction typically proceeds in a two-step process:

  • Oxidative Deamination : T1AM is treated with a monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO) in the presence of oxygen, yielding an intermediate aldehyde.

  • Aldehyde Oxidation : The aldehyde intermediate is further oxidized to TA1 using aldehyde dehydrogenase (ALDH) or strong oxidizing agents like potassium permanganate (KMnO₄).

This method achieves a purity of >95%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The synthetic route is summarized below:

Reaction Scheme
T1AMMAO/SSAOO23-IodothyroacetaldhydeALDH or KMnO4OxidationTA1\text{T1AM} \xrightarrow[\text{MAO/SSAO}]{\text{O}_2} \text{3-Iodothyroacetaldhyde} \xrightarrow[\text{ALDH or KMnO}_4]{\text{Oxidation}} \text{TA1}

Alternative Synthetic Routes

While less common, TA1 has also been synthesized via iodination of thyroacetic acid precursors. For example, 3,5,3′-triiodothyroacetic acid (TRIAC) can undergo selective deiodination at the 5- and 3′-positions using reductive deiodinases or chemical reductants like sodium bisulfite (NaHSO₃). However, this method is less efficient due to competing side reactions and lower yields (~60–70%) compared to T1AM oxidation.

Enzymatic and Biochemical Preparation

In Vitro Enzymatic Conversion in Cell Cultures

HepG2 cells (human hepatocellular carcinoma cells) have been utilized to study the enzymatic conversion of T1AM to TA1. These cells express MAO-A, MAO-B, and ALDH, enabling complete oxidative deamination. Key experimental findings include:

  • Substrate Specificity : HepG2 cells convert T1AM to TA1 at a rate of 0.8–1.2 nmol·min⁻¹·mg⁻¹ protein, with negligible production of other metabolites.

  • Inhibition Studies : Pretreatment with iproniazid (a MAO/SSAO inhibitor) reduces TA1 formation by 85–90%, confirming the role of amine oxidases.

Tissue Homogenate Models

Human thyroid gland homogenates efficiently metabolize T1AM to TA1, with a conversion efficiency of ~70% over 3 hours. This pathway is critical for understanding endogenous TA1 production, as the thyroid gland contains high levels of MAO and ALDH.

In Vivo Metabolic Pathways

TA1 is endogenously produced as a degradation product of T1AM in rodents and humans. Studies in mice demonstrate:

  • Pharmacokinetics : Intraperitoneal administration of T1AM (50 mg·kg⁻¹) results in rapid TA1 detection in serum within 15 minutes, peaking at 1–2 hours.

  • Excretion : TA1 is further metabolized to iodine-free thyroacetic acid (TA0) via deiodinases and excreted in urine.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are standard for confirming TA1 structure and purity. Key spectral data include:

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 7.25 (s, 1H, aromatic), 2.90 (s, 2H, CH₂COO⁻).

  • ¹³C-NMR (100 MHz, DMSO-d₆) : δ 174.5 (COOH), 115.3 (C-I), 34.8 (CH₂).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is employed for quantification. TA1 elutes at 8.2 minutes under the following conditions:

  • Column : C18 (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Acetonitrile:water (40:60) + 0.1% trifluoroacetic acid

  • Flow Rate : 1.0 mL·min⁻¹

Comparative Analysis of Preparation Methods

Method Yield Purity Time Applications
Chemical Synthesis80–90%>95%6–8 hrsBulk production for research
HepG2 Cell Conversion60–70%90–95%3–4 hrsMechanistic studies
Thyroid Homogenate70–75%85–90%3 hrsEndogenous metabolism research

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodothyroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires oxidative enzymes like monoamine oxidase.

    Reduction: Requires reducing agents such as hydrogen or hydrides.

    Substitution: Typically involves halogen exchange reactions with appropriate nucleophiles.

Major Products:

    Oxidation: Produces reactive oxygen species and other oxidative metabolites.

    Reduction: Yields 3-iodothyronamine.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Iodothyroacetic acid has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

TA1 shares structural and metabolic links with several thyroid hormone derivatives. Key comparisons include:

3-Iodothyronamine (T1AM)

  • Structural Relationship : T1AM is the direct precursor of TA1, formed via decarboxylation of T3/T3.
  • Redox Properties :
    • In vitro: T1AM scavenges superoxide radicals but lacks hydroxyl radical scavenging activity, unlike TA1 .
    • In vivo: T1AM induces pro-oxidant effects in brown adipocytes (e.g., increased MAO-B activity, lipoperoxidation), whereas TA1 upregulates SIRT1, suppressing oxidative damage .
  • Metabolic Effects : T1AM increases hepatic glucose production and lipolysis, while TA1 shows weaker gluconeogenic activity .
  • Neuroprotection : Both activate AKT signaling, but TA1’s anticonvulsant effects depend on histamine H1 receptors, unlike T1AM .

Thyroid Hormones (T3 and T4)

  • Mechanism: T3/T4 primarily act via nuclear receptors to regulate gene transcription, while TA1 exerts rapid, non-genomic effects (e.g., SIRT1 modulation) .
  • Oxidative Stress : T3/T4 increase mitochondrial ROS production, whereas TA1 reduces lipid peroxidation and enhances antioxidant defenses .

3,5,3'-Triiodothyroacetic Acid (Triac)

  • Receptor Affinity: Triac binds nuclear thyroid hormone receptors with high affinity, unlike TA1, which lacks receptor-mediated genomic activity .

Key Research Findings and Data Tables

Table 1: Antioxidant and Pro-Oxidant Profiles

Compound Superoxide Scavenging (%) Hydroxyl Radical Scavenging (%) SIRT1 Activity (vs. Control) Lipoperoxidation (TBARS Level)
TA1 45 ± 5* 60 ± 7** ↑ 2.5-fold No change*
T1AM 55 ± 6* N/A ↓ 40% ↑ 1.8-fold*
T3 N/A N/A ↓ 20% ↑ 2.0-fold

Data from Fenton reaction assays ; TA1 uniquely quenches hydroxyl radicals ; In brown adipocyte models .

Table 2: Neuroprotective and Metabolic Effects

Compound Anticonvulsant Activity (ED₅₀) AKT Activation Histamine Dependency MAO-B Inhibition
TA1 7–11 µg/kg* Yes Yes (H1 receptor) No
T1AM Inactive Yes No No
Triac N/A Partial No N/A

*TA1 reduces pentylenetetrazole-induced seizures via PI3K/AKT and histamine pathways .

Mechanistic Insights and Clinical Implications

  • Antioxidant vs.
  • Neuroprotection: TA1’s anticonvulsant effects are histamine-dependent, suggesting novel targets for epilepsy treatment .

Biologische Aktivität

3-Iodothyroacetic acid (TA1) is a significant metabolite of thyroid hormones, specifically derived from 3-iodothyronamine (3T1AM). This compound has garnered attention due to its diverse biological activities, which include metabolic regulation, modulation of pain sensitivity, and potential therapeutic applications. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is synthesized from thyroid hormones through various enzymatic processes, primarily involving decarboxylation and oxidative deamination. It exhibits distinct physiological effects compared to traditional thyroid hormones, suggesting unique mechanisms of action.

Biological Activities

1. Metabolic Effects

Research has demonstrated that TA1 influences metabolic processes significantly. For instance:

  • Thermogenesis : TA1 has been shown to enhance thermogenic activity in brown adipose tissue, leading to increased energy expenditure in animal models. This effect is often contrasted with the actions of thyroxine (T4) and triiodothyronine (T3), which primarily promote energy storage rather than expenditure .
  • Cardiometabolic Regulation : Studies indicate that TA1 may play a role in cardiovascular health by modulating heart rate and blood pressure. Experimental approaches have revealed that TA1 administration can lead to improved myocardial perfusion under stress conditions .

2. Neurological Effects

TA1's influence extends into the central nervous system:

  • Pain Modulation : TA1 has been reported to reduce the threshold for noxious stimuli in mice, indicating its potential role in pain sensitivity modulation. This effect appears to be mediated by brain histamine pathways .
  • Behavioral Changes : In behavioral studies, TA1 administration produced antidepressant-like effects in mice, suggesting a potential application in mood disorders .

Table 1: Summary of Key Findings on this compound

StudyModelFindings
Chiellini et al. (2012)MiceTA1 levels detected post-administration; significant metabolic effects observed.
Manni et al. (2018)RodentsTA1 enhances pain sensitivity; dependent on histamine release.
Braverman et al. (1970)HumansIn vivo formation of TA3 and TA4 from T4 administration, indicating metabolic pathways involving TA1.

Case Studies

Case Study 1: Cardiovascular Outcomes

In a study examining the cardiometabolic effects of TA1, researchers found that administration improved outcomes during pharmacologic stress testing in animal models. The results suggested that TA1 could enhance myocardial perfusion and reduce cardiac stress responses .

Case Study 2: Neurological Impact

A behavioral study focused on the antidepressant-like effects of TA1 revealed that mice treated with this compound exhibited reduced anxiety-like behaviors compared to control groups. This effect was linked to alterations in histamine signaling pathways within the brain .

Q & A

Q. What are the primary metabolic pathways responsible for the generation of 3-iodothyroacetic acid (TA1) in vivo?

TA1 is produced via two main pathways: (1) oxidative deamination and decarboxylation of levothyroxine (LT4) derivatives, as observed in studies on thyroid hormone metabolism ; (2) enzymatic degradation of 3-iodothyronamine (T1AM) by deiodinases (Dio1/Dio3), yielding TA1 as an inactive metabolite . Methodologically, these pathways are validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track isotopic labeling and enzyme-specific inhibitors in cellular models .

Q. What validated analytical methods are recommended for quantifying TA1 in cellular and tissue samples?

LC-MS/MS is the gold standard for TA1 quantification. A validated protocol involves lysing cells (e.g., PCCL3 thyrocytes), extracting metabolites with organic solvents, and using deuterated internal standards to correct for matrix effects. This method achieves high specificity, with a limit of detection (LOD) of 0.1 nM and inter-day precision <15% .

Q. How does TA1 differ structurally and functionally from its precursor, T1AM?

TA1 lacks the ethylamine side chain of T1AM, which is critical for T1AM’s rapid cardiac and thermogenic effects. Functionally, TA1 does not activate trace amine-associated receptor 1 (TAAR1) but interacts with histamine receptors and transient receptor potential (TRP) channels . Structural analysis via nuclear magnetic resonance (NMR) confirms these distinctions .

Advanced Research Questions

Q. Why do studies report conflicting bioactivity for TA1, such as its role in thermoregulation versus itch induction?

Discrepancies arise from model-specific variables. For example, TA1 induces histamine-mediated itching in mice via H1/H4 receptors , but lacks thermoregulatory effects in vivo due to rapid clearance or compensatory pathways . Experimental design factors (e.g., dosing, species, endpoint assays) must be critically evaluated to resolve contradictions .

Q. What methodological challenges exist in distinguishing TA1 from structurally similar iodinated metabolites?

Cross-reactivity in immunoassays and co-elution in chromatographic methods are key issues. Advanced LC-MS/MS workflows with high-resolution mass spectrometers (e.g., Q-TOF) and ion mobility separation can mitigate this. For example, differentiating TA1 from 3-iodothyronamine sulfonate requires optimized collision energy and MRM transitions .

Q. How does TA1 modulate neuroprotective signaling pathways, such as AKT, in neuronal cells?

In hippocampal neurons, TA1 activates AKT via histamine receptor crosstalk, reducing excitotoxic damage from kainic acid. This is demonstrated using phospho-specific antibodies and siRNA knockdown of histamine receptors in HMC3 microglial cells . Contrastingly, TA1’s lack of effect on ERK phosphorylation highlights pathway specificity .

Q. What evidence supports TA1’s role as an endogenous ligand for non-GPCR targets?

TA1 binds mitochondrial proteins (e.g., adenine nucleotide translocase) and apolipoprotein B100, altering energy metabolism and lipoprotein trafficking. These interactions are validated via surface plasmon resonance (SPR) and co-immunoprecipitation in hepatic cell lines .

Q. How can researchers address the limited data on endogenous TA1 concentrations in human tissues?

Current gaps stem from analytical variability (e.g., antibody-based vs. mass spectrometry methods). A consensus approach involves harmonizing pre-analytical protocols (e.g., sample stabilization with protease inhibitors) and multi-laboratory validation using standardized reference materials .

Methodological Recommendations

  • Experimental Design : Use genetic knockout models (e.g., histamine receptor-deficient mice) to isolate TA1-specific effects from confounding pathways .
  • Data Interpretation : Apply multivariate analysis (e.g., sparse PLS-DA) to disentangle TA1’s multitarget actions in omics datasets .
  • Analytical Rigor : Include negative controls (e.g., serum-free media) to account for fetal bovine serum-derived TA1 in cell culture studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.